

A Comparative Guide to the Structure-Activity Relationships of Azetidine-Based Compounds

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Compound of Interest

Compound Name: (R)-Azetidine-2-carboxylic acid hydrochloride

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The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, allows for precise spatial orientation of substituents, potentially leading to enhanced binding affinity for biological targets. [1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-based compounds across three key therapeutic areas: cancer (STAT3 inhibition), viral infections (HCMV inhibition), and bacterial infections.

Azetidine-Based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, and metastasis. Consequently, inhibiting STAT3 has become a significant strategy in cancer drug discovery. A series of (R)-azetidine-2-carboxamides has been identified as potent STAT3 inhibitors.[2][3]

Structure-Activity Relationship Data

The following table summarizes the SAR of (R)-azetidine-2-carboxamide analogues, highlighting the impact of substitutions on their STAT3 inhibitory activity, as determined by an electrophoretic mobility shift assay (EMSA).

Compound	R1 (Substitution on Azetidine Nitrogen)	R2 (Substitution on Amide Nitrogen)	R3 (Substitution on Salicylamide)	IC50 (µM) for STAT3 DNA- binding[2][3]
5a	Perfluorophenylsulfonyl	4-cyclohexylbenzyl	2-hydroxy-4-carboxy	0.55
5o	Perfluorophenylsulfonyl	5-cyclohexylpyridin-2-ylmethyl	2-hydroxy-4-carboxy	0.38
8i	Perfluorophenylsulfonyl	4-cyclohexylbenzyl	2-hydroxy-4-(1H-tetrazol-5-yl)	0.34
Lead Compound	-	-	-	>10

Key SAR Insights:

- Azetidine Ring: The constrained azetidine ring serves as a critical scaffold for orienting the key pharmacophoric elements.
- Substitutions on Amide Nitrogen (R2): The presence of a bulky, hydrophobic group like a cyclohexylbenzyl or cyclohexylpyridinylmethyl moiety is crucial for potent activity. The pyridinylmethyl group in compound 5o slightly improves potency compared to the benzyl group in 5a.
- Substitutions on Salicylamide (R3): Replacing the carboxylic acid group with a bioisostere like a tetrazole ring (compound 8i) can enhance potency.

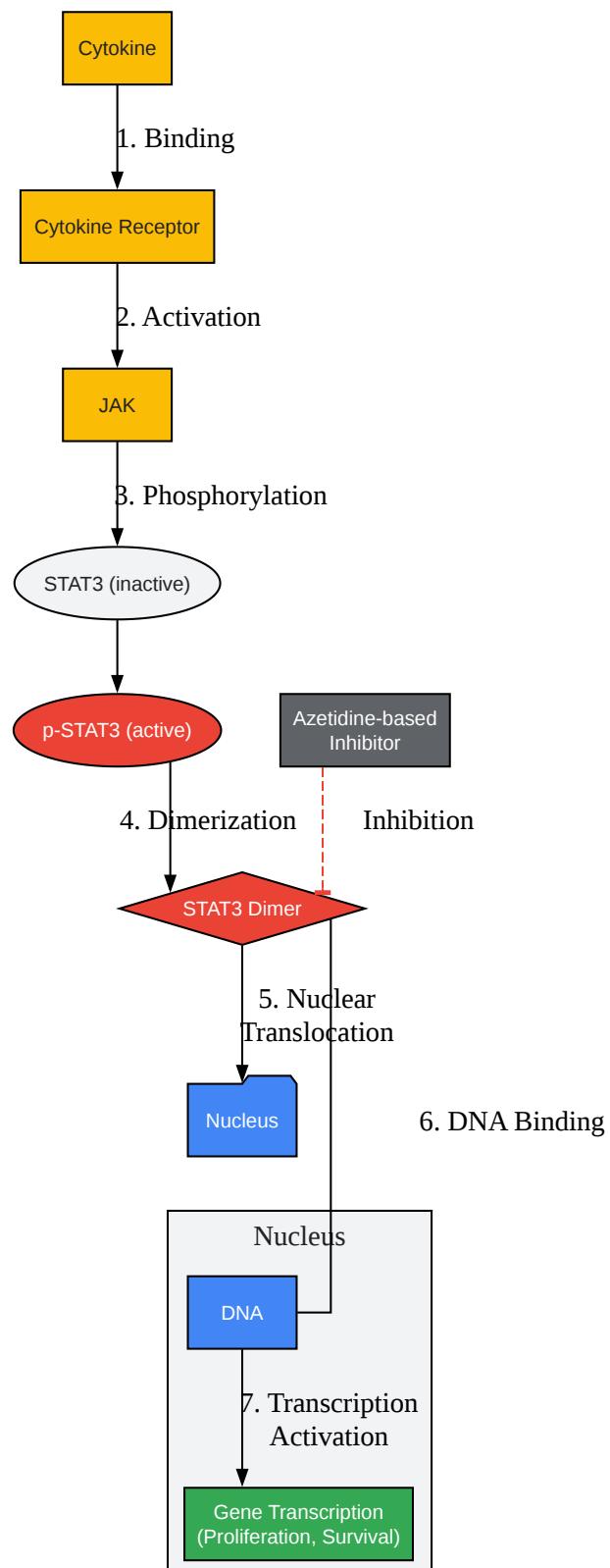
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay assesses the ability of a compound to inhibit the binding of active STAT3 dimers to a specific DNA probe.[4][5][6]

- Preparation of Nuclear Extracts: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., breast cancer cell lines MDA-MB-231 or MDA-MB-468).

- **Binding Reaction:** The nuclear extract is incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE).
- **Compound Incubation:** Test compounds at various concentrations are pre-incubated with the nuclear extract before the addition of the labeled probe.
- **Gel Electrophoresis:** The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
- **Detection and Quantification:** The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescent scanner. The intensity of the band corresponding to the STAT3-DNA complex is quantified, and the IC₅₀ value is determined.

Visualization of the STAT3 Signaling Pathway and Inhibition

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Caption: The STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.

Azetidine-Based HCMV Inhibitors

Human cytomegalovirus (HCMV) is a widespread herpesvirus that can cause severe disease in immunocompromised individuals. The development of novel anti-HCMV agents with different mechanisms of action is crucial to combat drug resistance. Azetidine-containing dipeptides have been identified as a class of non-covalent inhibitors of HCMV replication.[1][7]

Structure-Activity Relationship Data

The following table presents the SAR of azetidine-containing dipeptides against HCMV, with activity measured by a plaque reduction assay.

Compound	N-Terminus (R1)	C-Terminus Side Chain (R2)	C-Terminus Amide (R3)	EC50 (µM) against HCMV[7]
1	Z-Phe	Ala	NH2	1.8
4a	Z-Phe	Ala	NHtBu	0.9
4b	Z-Phe	Val	NHtBu	>100
4c	Z-Phe	Leu	NHtBu	1.2
11	Z-Phe	Ala (non-constrained)	NH2	>100

Key SAR Insights:

- Azetidine Core: The conformationally restricted azetidine ring is critical for activity, as the non-constrained analogue 11 is inactive.
- N-Terminus (R1): A benzyloxycarbonyl (Z) group at the N-terminus is essential for anti-HCMV activity.

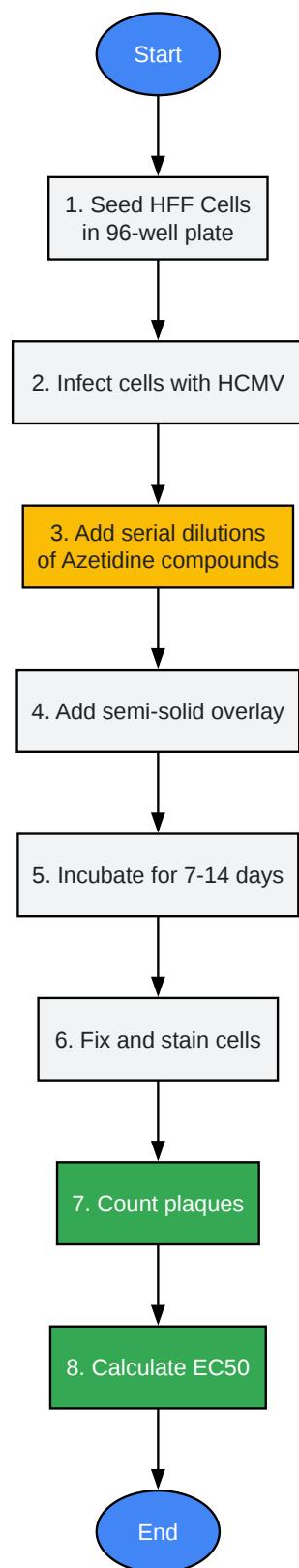
- C-Terminus Side Chain (R2): An aliphatic side chain at the C-terminus is preferred. A smaller aliphatic group like alanine (in 4a) or a slightly larger one like leucine (in 4c) is well-tolerated, while a bulkier group like valine (in 4b) leads to a loss of activity.
- C-Terminus Amide (R3): Substitution on the C-carboxamide group, such as a tert-butyl group (in 4a), can enhance potency compared to the unsubstituted amide (in 1).

Experimental Protocol: Plaque Reduction Assay for HCMV

This assay quantifies the ability of a compound to inhibit the replication of HCMV by measuring the reduction in the number of viral plaques.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.
- Virus Infection: The cell monolayers are infected with a known amount of HCMV.
- Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
- Overlay: The cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
- Incubation: The plates are incubated for several days to allow for plaque formation.
- Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Visualization of the Experimental Workflow



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Caption: A simplified workflow for the HCMV plaque reduction assay.

Azetidine-Based Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Quinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The incorporation of an azetidine ring at the C-7 position of the quinolone scaffold has led to the development of potent antibacterial agents.[11][12][13]

Structure-Activity Relationship Data

The following table illustrates the SAR of 7-azetidinylquinolones against various bacterial strains, with activity measured as the Minimum Inhibitory Concentration (MIC).

Compound	R1 (at N-1)	R2 (at C-8)	R3 (on Azetidine)	MIC (μ g/mL) vs S. aureus[11]	MIC (μ g/mL) vs E. coli[11]
Ciprofloxacin	Cyclopropyl	H	Piperazine	0.25	0.015
A-1	Cyclopropyl	H	3-aminoazetidine	0.12	0.03
A-2	Cyclopropyl	F	3-aminoazetidine	0.06	0.015
A-3	Cyclopropyl	Cl	3-aminoazetidine	0.03	0.015
A-4	Ethyl	Cl	3-aminoazetidine	0.12	0.06

Key SAR Insights:

- 7-Azetidinyl Moiety: The substitution of the piperazine ring in ciprofloxacin with a 3-aminoazetidine group generally maintains or improves activity against Gram-positive bacteria like S. aureus (compare Ciprofloxacin with A-1).

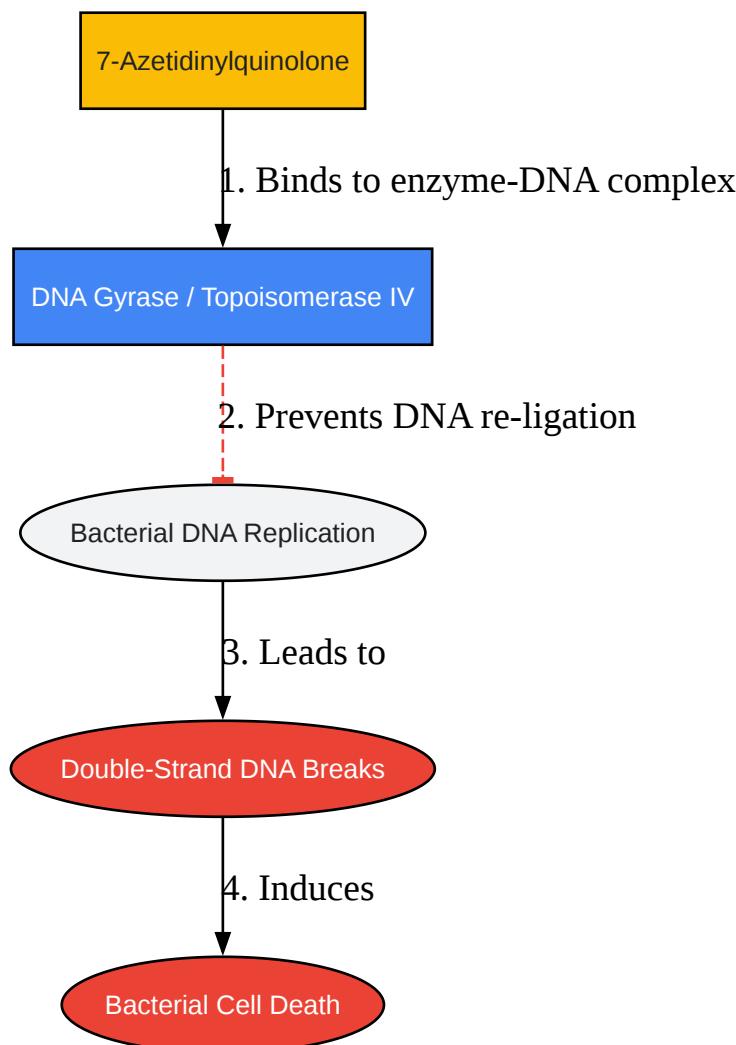
- Substitution at C-8 (R2): The introduction of a halogen at the C-8 position significantly enhances activity against Gram-positive bacteria. A chloro group (in A-3) provides the most potent activity against *S. aureus*.
- Substitution at N-1 (R1): A cyclopropyl group at the N-1 position is generally optimal for broad-spectrum activity. Replacing it with an ethyl group (in A-4) leads to a decrease in potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualization of the Quinolone Mechanism of Action



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Caption: The mechanism of action of 7-azetidinylquinolone antibacterial agents.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

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